molecular formula C18H15N5 B044714 9-Benzhydryladenine CAS No. 122365-34-8

9-Benzhydryladenine

Cat. No.: B044714
CAS No.: 122365-34-8
M. Wt: 301.3 g/mol
InChI Key: JXSMDTQDKIEIHN-UHFFFAOYSA-N
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Description

9-Benzhydryladenine (C₁₉H₁₇N₅) is a purine derivative characterized by a benzhydryl (diphenylmethyl) group attached to the N⁹ position of the adenine scaffold. This structural modification confers unique physicochemical and biochemical properties, making it a subject of interest in enzyme interaction studies and drug metabolism research. Notably, this compound exhibits a type II binding spectrum with cytochrome P-450 enzymes, facilitating the formation of 1-N-oxide metabolites . Its benzhydryl substituent enhances steric bulk and lipophilicity compared to simpler alkyl or aryl analogues, influencing substrate-enzyme interactions and metabolic pathways .

Properties

CAS No.

122365-34-8

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

9-benzhydrylpurin-6-amine

InChI

InChI=1S/C18H15N5/c19-17-15-18(21-11-20-17)23(12-22-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H2,19,20,21)

InChI Key

JXSMDTQDKIEIHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N

Other CAS No.

122365-34-8

Synonyms

9-benzhydrylpurin-6-amine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Biochemical Properties of Adenine Derivatives

Compound Substituent at N⁹ Molecular Formula P-450 Binding Type Metabolites Formed Synthesis Accessibility
9-Benzhydryladenine Benzhydryl C₁₉H₁₇N₅ Type II 1-N-oxide Challenging
9-Benzyladenine Benzyl C₁₂H₁₁N₅ Mixed (Type I/II) Limited N-oxidation Tedious, low yield
9-Methyladenine Methyl C₆H₇N₅ Type II None detected Commercially available
9-Trityladenine Trityl (triphenylmethyl) C₂₄H₂₁N₅ Type I None detected Specialized synthesis
9-Ethyladenine Ethyl C₇H₉N₅ Not reported Not reported Commercially available

Biochemical Interactions and Metabolic Pathways

  • This compound vs. 9-Benzyladenine: Both feature aromatic substituents, but the benzhydryl group in this compound induces a stronger type II binding with P-450, promoting 1-N-oxide formation, whereas 9-Benzyladenine shows mixed binding (Type I at low concentrations, Type II at high concentrations) and negligible N-oxidation . This difference is attributed to the steric and electronic effects of the benzhydryl moiety. Synthesis: 9-Benzyladenine requires multi-step synthesis from acyclic precursors (e.g., 5-amino-1-benzyl-4-cyanoimidazole) with low yields (~30–40%), while this compound synthesis involves specialized protocols due to its bulkier substituent .
  • This compound vs. 9-Trityladenine :

    • The trityl group in 9-Trityladenine induces Type I binding (substrate displacement), contrasting with the Type II binding (ligand coordination) of this compound. Neither compound undergoes significant N-oxidation except this compound .
  • This compound vs.

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